Bacillosporin C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

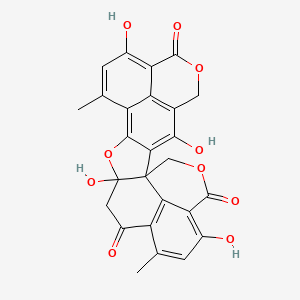

Bacillosporin C is a natural compound with potential antibiotic activity . It is found in Aegiceras corniculatum .

Molecular Structure Analysis

Bacillosporin C has a molecular formula of C26H18O10 . Its structure includes seven rings . The complete 1H and 13C NMR assignments for Bacillosporin C have been reported .Physical And Chemical Properties Analysis

Bacillosporin C has a molecular weight of 490.4 g/mol . It has 4 hydrogen bond donors and 10 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 490.08999677 g/mol . The topological polar surface area is 160 Ų .Applications De Recherche Scientifique

Structural Analysis : Bacillosporin C, along with Bacillosporin D, was isolated from the mangrove endophytic fungus SBE‐14 from the South China Sea. The complete 1H and 13C NMR assignments of Bacillosporin C were reported, providing detailed structural information. This analysis contributes to understanding the chemical nature of these compounds (Guo et al., 2007).

Isolation and Transformation : Bacillosporin C was one of the new oxaphenalenone dimers isolated from Talaromyces bacillosporus. The study detailed the process of isolating these compounds and their structural characteristics. This research highlights the potential for discovering novel compounds from fungal sources (Yamazaki & Okuyama, 1980).

Mitochondrial Respiration Effects : Bacillosporin A, another compound from the same fungus, was found to have effects on mitochondrial respiration. Although this study focuses on Bacillosporin A, it suggests that compounds in this group, including Bacillosporin C, could have significant biochemical impacts (Shiojiri et al., 1984).

Biological Control Applications : Research on Bacillus, the genus to which the compound is related, reveals its use in biocontrol agents, including biopesticides and fungicides. This indicates potential applications of Bacillosporin C in agricultural and environmental settings (Jin et al., 2017).

Cytotoxicity and Pharmaceutical Potential : Bacillosporin C, isolated from Penicillium sp. JP-1, demonstrated potential pharmaceutical applications. Its cytotoxicity against certain cells suggests its relevance in drug development and cancer research (Lin et al., 2008).

Probiotic Research : Studies on Bacillus species, including those related to Bacillosporin C, show their potential as probiotics in treating various health conditions. This opens up avenues for Bacillosporin C in health and medicine (Sorokulova, 1996).

Orientations Futures

The future of antibiotics like Bacillosporin C requires innovation in a field that has relied on highly traditional methods of discovery and development . This will require substantial changes in policy, quantitative understanding of the societal value of these drugs, and investment in alternatives to traditional antibiotics . These include narrow-spectrum drugs, bacteriophages, monoclonal antibodies, and vaccines, coupled with highly effective diagnostics .

Propriétés

IUPAC Name |

3,9,15,21-tetrahydroxy-11,19-dimethyl-6,14,24-trioxaheptacyclo[16.7.1.14,8.01,15.02,13.022,26.012,27]heptacosa-2,4(27),8,10,12,18(26),19,21-octaene-7,17,23-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18O10/c1-8-3-12(28)18-19-14(8)13(29)5-26(33)25(19,7-35-24(18)32)20-21(30)10-6-34-23(31)17-11(27)4-9(2)15(16(10)17)22(20)36-26/h3-4,27-28,30,33H,5-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBPWHLZTSXJPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C3=C1C(=O)CC4(C3(COC2=O)C5=C(C6=C7C(=C5O4)C(=CC(=C7C(=O)OC6)O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the origin of Bacillosporin C and what are its structural features?

A1: Bacillosporin C is a natural product originally isolated from the fungus Talaromyces bacillosporus []. It is an oxaphenalenone dimer characterized by its seven-ring structure. Recently, it was also isolated from the mangrove endophytic fungus SBE-14 found in the South China Sea [, ]. While its full spectroscopic characterization is available [], its exact molecular formula and weight are not explicitly reported in the provided abstracts.

Q2: What is known about the biological activity of Bacillosporin C?

A2: Limited information is available regarding the biological activity of Bacillosporin C. While its structural analogue, Bacillosporin D, has shown strong inhibitory activity against KB cells (a human carcinoma cell line), Bacillosporin C itself has not been extensively studied for this activity []. Further research is needed to fully elucidate its potential anticancer properties and to explore other possible bioactivities.

Q3: Are there any proposed biosynthetic pathways for Bacillosporin C?

A3: Based on its structure, it is suggested that Bacillosporin C is biosynthetically produced by the transformation of Bacillosporin D. This transformation involves the unusual conversion of a lactone moiety in Bacillosporin D to an anhydride in Bacillosporin C []. This unique transformation is of particular interest for understanding the biosynthetic capabilities of the producing organisms.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

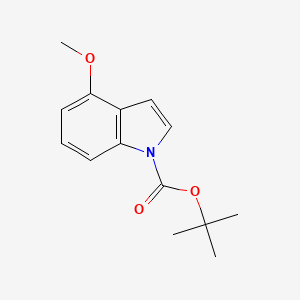

![tert-Butyl 4-hydroxy-7,8-dihydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine-9(10H)-carboxylate](/img/structure/B592315.png)

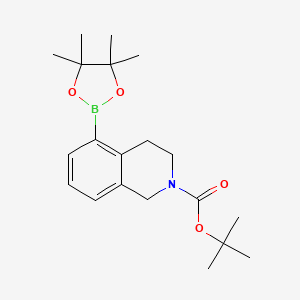

![tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B592324.png)

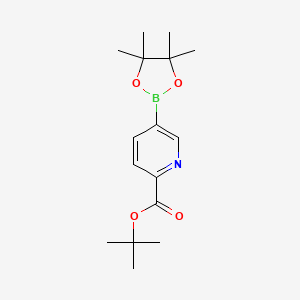

![tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592331.png)